2-Acetamido-4-fluorobenzoic acid

Catalog No.
S672058
CAS No.
394-27-4
M.F
C9H8FNO3
M. Wt
197.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-4-fluorobenzoic acid

CAS Number

394-27-4

Product Name

2-Acetamido-4-fluorobenzoic acid

IUPAC Name

2-acetamido-4-fluorobenzoic acid

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

FQNDKDYHEFCPRW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)F)C(=O)O

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)C(=O)O

2-Acetamido-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3C_9H_8FNO_3 and a molecular weight of 197.16 g/mol. This compound is characterized by the presence of an acetamido group and a fluorine atom attached to a benzoic acid structure. It appears as a solid with a melting point of approximately 212-216 °C and a predicted boiling point of around 408.7 °C. The compound is known to be an irritant, causing skin and eye irritation, and is classified under hazardous materials due to its potential toxicity when ingested .

Synthesis and Applications in Organic Chemistry:

2-Acetamido-4-fluorobenzoic acid is an aromatic carboxylic acid containing an amide and a fluorine functional group. Researchers have explored its synthesis using various methods, including diazotization, Sandmeyer reaction, and palladium-catalyzed amination. These studies contribute to the development of efficient and selective methods for introducing fluorine and amide functionalities into aromatic molecules, which are valuable building blocks for pharmaceuticals and other functional materials [, ].

Potential Uses in Medicinal Chemistry:

The presence of both the amide and fluorine groups make 2-Acetamido-4-fluorobenzoic acid an interesting candidate for exploring potential biological activities. Some studies have investigated its ability to inhibit specific enzymes and its interaction with certain receptors, suggesting its potential use in the development of new drugs [, ]. However, further research is needed to fully understand its pharmacological properties and potential therapeutic applications.

, including:

  • Substitution Reactions: The fluorine atom can be substituted by nucleophiles under specific conditions.
  • Hydrolysis: The acetamido group can undergo hydrolysis, yielding the corresponding amine and carboxylic acid.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in polar solvents.
  • Hydrolysis: Can be performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

  • Substitution Reactions: The products depend on the nucleophile used.
  • Hydrolysis: Results in 2-amino-4-fluorobenzoic acid and acetic acid .

Research indicates that 2-acetamido-4-fluorobenzoic acid exhibits biological activity, particularly in enzyme inhibition and protein interactions. Its acetamido group allows for hydrogen bonding with active sites on enzymes, while the fluorine atom enhances binding affinity through electronic effects. This compound has been investigated for its potential role in modulating biological pathways, including anti-inflammatory and anticancer activities .

The synthesis of 2-acetamido-4-fluorobenzoic acid can be achieved through several methods:

  • Direct Acylation: Involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide, which is then nitrated, reduced, and hydrolyzed to yield the target compound.
  • Alternative Routes: Other synthetic pathways may include variations in reaction conditions or the use of different reagents to optimize yield and purity .

2-Acetamido-4-fluorobenzoic acid finds applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Used in research involving enzyme inhibitors and protein interactions.
  • Industrial Use: Employed in producing specialty chemicals and materials .

Studies have demonstrated that 2-acetamido-4-fluorobenzoic acid interacts with specific molecular targets, influencing their activity. Its mechanism of action involves forming hydrogen bonds with enzymes or receptors, which can lead to significant biological effects such as inhibition of protein aggregation (e.g., amyloid beta aggregation) relevant in neurodegenerative diseases .

Several compounds share structural similarities with 2-acetamido-4-fluorobenzoic acid, including:

  • 2-Acetamido-5-chlorobenzoic acid
  • 2-Acetamido-5-bromobenzoic acid
  • 2-Acetamido-5-iodobenzoic acid
  • 2-Acetamido-3-fluorobenzoic acid

Comparison Highlights

The uniqueness of 2-acetamido-4-fluorobenzoic acid lies in its fluorine substitution, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine's high electronegativity and small atomic size significantly influence the compound's reactivity and binding interactions, making it particularly valuable in medicinal chemistry and research applications .

XLogP3

2.1

Wikipedia

2-Acetamido-4-fluorobenzoic acid

Dates

Last modified: 08-15-2023

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